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Introduction

Flavanones, a subclass of flavonoids, are a significant class of naturally occurring compounds
that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and
anticancer properties.[1] The development of efficient and versatile synthetic methods to
access structurally diverse flavanones is of great interest to the medicinal chemistry and drug
development community. Traditional syntheses of flavanones often require harsh acidic or
basic conditions, which can limit the compatibility of certain functional groups.[1] A modern and
effective alternative is the palladium-catalyzed one-pot (3-arylation of chromanones with
arylboronic acids. This methodology offers mild reaction conditions, high yields, and broad
functional group tolerance, making it a valuable tool for the synthesis of diverse flavanone
libraries for pharmacological screening.[1]

This application note provides a detailed protocol for the palladium(ll)-catalyzed synthesis of
flavanones from chromanones, based on the work of Yoo et al.[1][2][3][4] The process involves
a tandem reaction sequence: an initial palladium-catalyzed dehydrogenation of the
chromanone to a chromone intermediate, followed by a nucleophilic conjugate addition of an
arylboronic acid.[1]

Reaction Principle and Workflow
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The overall transformation is a one-pot, two-step process. In the first step, the chromanone
undergoes a palladium(ll)-catalyzed oxidative dehydrogenation to form a chromone in situ. This
is followed by the conjugate addition of an arylboronic acid to the chromone intermediate, also
catalyzed by palladium(ll), to yield the desired flavanone.

Step 1: Dehydrogenation

Chromanone

Pd(TFA)2 (15 mol%)
2,2'-Bipyridine (30 mol%)

DMSO/dioxane (1:4)
Oz (balloon), 100 °C

Step 2: Conjugate Addition

Chromone Arylboronic Acid

'

P Flavanone

TFA (1.0 equiv.)
80 °C

Click to download full resolution via product page

Figure 1. General workflow for the one-pot synthesis of flavanones.

Quantitative Data Summary
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The palladium-catalyzed B-arylation of chromanones has been successfully applied to a wide
range of substrates, affording a library of 47 flavanones in good to excellent yields.[2][3] A
selection of representative examples is summarized in the table below to illustrate the scope of

the reaction.

Chromanone Arylboronic .
Entry . Product Yield (%)
Substrate Acid
2-
Phenylboronic
1 4-Chromanone ) Phenylchroman- 85
acid
4-one
4- 6-Methyl-2-(4-
6-Methyl-4-
2 Methoxyphenylb methoxyphenyl)c 92
chromanone ) )
oronic acid hroman-4-one
4- 7-Methoxy-2-(4-
7-Methoxy-4-
3 Fluorophenylbor fluorophenyl)chro 88
chromanone ) )
onic acid man-4-one
3- 6-Chloro-2-(m-
6-Chloro-4-
4 Methylphenylbor  tolyl)chroman-4- 82
chromanone ) )
onic acid one
2- 2-(Naphthalen-2-
5 4-Chromanone Naphthylboronic yl)chroman-4- 75
acid one
) 7-(Benzyloxy)-2-
7-Benzyloxy-4- Phenylboronic
6 ] phenylchroman- 90
chromanone acid
4-one
4- 2-(4-
(Trifluoromethyl) (Trifluoromethyl)
7 4-Chromanone ) 78
phenylboronic phenyl)chroman-
acid 4-one

Experimental Protocols

Materials and Reagents:
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e Substituted 4-chromanone

e Substituted arylboronic acid

o Palladium(ll) trifluoroacetate (Pd(TFA)z2)

e 2,2'-Bipyridine

» Trifluoroacetic acid (TFA)

e Anhydrous dimethyl sulfoxide (DMSO)

e Anhydrous 1,4-dioxane

e Oxygen (balloon)

o Standard laboratory glassware (two-neck round-bottom flask, reflux condenser)

o Magnetic stirrer and heating plate/oil bath

General Procedure for the Palladium(ll)-Catalyzed Synthesis of Flavanones:

e To a 10 mL two-neck round-bottom flask, add the 4-chromanone (1.0 equiv., e.g., 0.337
mmol), Pd(TFA)2 (0.051 mmol, 15 mol %), and 2,2'-bipyridine (0.102 mmol, 30 mol %).

o Dissolve the solids in anhydrous DMSO/dioxane (1:4 v/v, 0.5 mL).

e Equip the flask with a reflux condenser and an oxygen-filled balloon.

e Stir the reaction mixture at 100 °C in an oil bath.

e Monitor the conversion of the starting material to the corresponding chromone by Thin Layer
Chromatography (TLC).

o Once the starting material is completely consumed, lower the reaction temperature to 80 °C.

e Add a solution of the arylboronic acid (1.011 mmol, 3.0 equiv.) and TFA (0.337 mmol, 1.0
equiv.) in a minimal amount of the solvent mixture.
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» Continue stirring at 80 °C and monitor the reaction progress by TLC until the chromone
intermediate is consumed.

e Upon completion, cool the reaction mixture to room temperature.
 Dilute the mixture with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
flavanone.

Logical Relationship Diagram

The success of this one-pot synthesis relies on a tandem catalytic process. The diagram below
illustrates the key transformations and the role of the palladium catalyst.

Reaction Pathway
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Chromanone
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Figure 2. Key steps in the palladium-catalyzed synthesis of flavanones.

Conclusion

The palladium(ll)-catalyzed one-pot (3-arylation of chromanones provides an efficient and
versatile route for the synthesis of a wide array of flavanones.[1] This method's mild conditions
and tolerance of various functional groups make it a highly attractive approach for generating
libraries of flavanone derivatives for applications in drug discovery and medicinal chemistry.
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The detailed protocol provided herein can be readily implemented in a standard organic
synthesis laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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